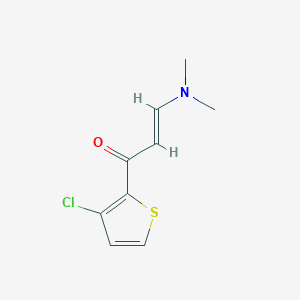

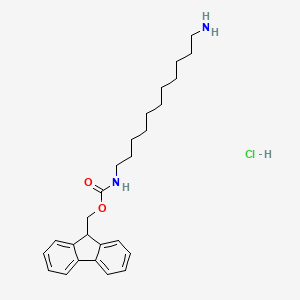

![molecular formula C21H17N5O4S2 B2764915 2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 1243075-36-6](/img/structure/B2764915.png)

2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-methoxyphenyl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a furan ring, a thieno ring, a triazolo ring, and a pyrimidin ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed . This method is mild, efficient, operationally simple, and atom-economic, providing facile access to synthetically and biologically important triazolopyridine derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been established by NMR and MS analysis . These techniques allow for the identification of the different functional groups and rings present in the molecule.Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was synthesized and their structures were established by NMR and MS analysis . In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Scientific Research Applications

Synthesis and Biological Activities

Innovative Heterocycles for Biological Applications : Research on the synthesis of novel heterocyclic compounds, such as benzodifuranyls, triazines, and thiazolopyrimidines derived from natural precursors, showed significant anti-inflammatory and analgesic activities. These compounds were identified as potent inhibitors of cyclooxygenase enzymes, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Anticancer Activity of Thieno[3,2-d]pyrimidine Derivatives : A study explored the antitumor effects of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. The synthesized compounds exhibited potent anticancer activity against various human cancer cell lines, including breast, cervical, and colorectal cancers, highlighting their potential in cancer therapy (Hafez & El-Gazzar, 2017).

Development of Selective Ligands for Imaging : The radiosynthesis of a novel series of pyrazolopyrimidineacetamides for selective imaging of the translocator protein with PET is an example of the application of heterocyclic compounds in medical diagnostics. These ligands, such as DPA-714, offer insights into the potential of heterocyclic compounds in the development of diagnostic tools (Dollé et al., 2008).

Antimicrobial and Antioxidant Activities : Compounds derived from 3-[(4-methoxyphenyl)amino]propanehydrazide showed remarkable antioxidant and anticancer activities. This research points to the versatility of heterocyclic compounds in addressing oxidative stress and cancer, with specific derivatives exhibiting significant activity against glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Mechanism of Action

Target of Action

Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.

Mode of Action

It’s worth noting that similar compounds have shown to interact with their targets through hydrogen bonding .

Biochemical Pathways

Given the potential c-met kinase inhibition, it could impact pathways related to cell growth and survival .

Result of Action

Similar compounds have shown anti-tumor activity against various cancer cell lines , suggesting potential cytotoxic effects.

properties

IUPAC Name |

2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O4S2/c1-29-14-5-2-4-13(10-14)22-17(27)12-32-21-24-23-20-25(11-15-6-3-8-30-15)19(28)18-16(26(20)21)7-9-31-18/h2-10H,11-12H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHHZEXHOHNVNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B2764832.png)

![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2764833.png)

![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2764834.png)

![2-[2-(Thiophen-2-YL)ethoxy]acetic acid](/img/structure/B2764835.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2764837.png)

![2-Ethyl-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2764838.png)

![N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2764846.png)

![4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone](/img/structure/B2764854.png)